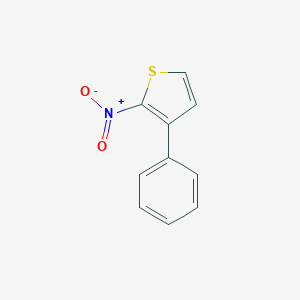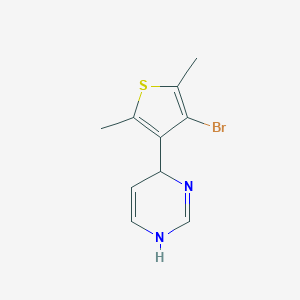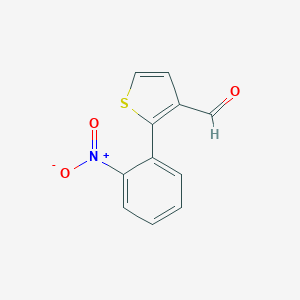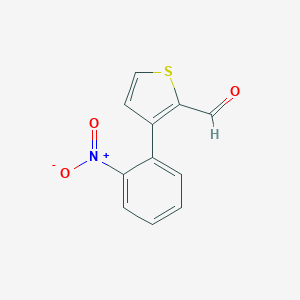![molecular formula C12H14S2 B428802 4,4'-bis[2,3-dimethylthiophene] CAS No. 30153-45-8](/img/structure/B428802.png)
4,4'-bis[2,3-dimethylthiophene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-bis[2,3-dimethylthiophene] is a heterocyclic compound featuring two thiophene rings, each substituted with methyl groups. Thiophenes are known for their aromatic properties and are widely used in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-bis[2,3-dimethylthiophene] can be achieved through various methods. One common approach involves the condensation of 4,5-dimethylthiophene-3-carboxaldehyde with 2,3-dimethylthiophene under acidic conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain high-purity 4,4'-bis[2,3-dimethylthiophene] .
Chemical Reactions Analysis
Types of Reactions
4,4'-bis[2,3-dimethylthiophene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiophene derivatives
Substitution: Halogenated thiophene derivatives
Scientific Research Applications
4,4'-bis[2,3-dimethylthiophene] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 4,4'-bis[2,3-dimethylthiophene] involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethylthiophene-3-carboxaldehyde
- 2,3-Dimethylthiophene
- Thiophene-2-carboxylic acid
Uniqueness
4,4'-bis[2,3-dimethylthiophene] is unique due to its dual thiophene ring structure with multiple methyl substitutions. This configuration imparts distinct electronic and steric properties, making it valuable for specific applications in material science and medicinal chemistry .
Properties
CAS No. |
30153-45-8 |
|---|---|
Molecular Formula |
C12H14S2 |
Molecular Weight |
222.4g/mol |
IUPAC Name |
4-(4,5-dimethylthiophen-3-yl)-2,3-dimethylthiophene |
InChI |
InChI=1S/C12H14S2/c1-7-9(3)13-5-11(7)12-6-14-10(4)8(12)2/h5-6H,1-4H3 |
InChI Key |
MBSOGQPCBUKDPG-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1C2=CSC(=C2C)C)C |
Canonical SMILES |
CC1=C(SC=C1C2=CSC(=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 3-[2-(acetylamino)-3-thienyl]acrylate](/img/structure/B428729.png)

![4-[2-(2-Chloro-3-thienyl)vinyl]-3-thiophenecarboxylic acid](/img/structure/B428736.png)




![3-Iodo-3a,6a-dihydrothieno[2,3-c]furan-4,4,6,6-tetracarbonitrile](/img/structure/B428741.png)

